molecular formula C8H10FNO B8486196 [4-(Aminomethyl)-3-fluoro-phenyl]methanol

[4-(Aminomethyl)-3-fluoro-phenyl]methanol

Cat. No.: B8486196
M. Wt: 155.17 g/mol
InChI Key: AVJXXLFGADEXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Aminomethyl)-3-fluoro-phenyl]methanol is an organic compound with the molecular formula C8H10FNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-3-fluoro-phenyl]methanol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)-3-fluorobenzaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent side reactions .

Another method involves the reductive amination of 3-fluorobenzaldehyde with formaldehyde and ammonia, followed by reduction of the resulting imine intermediate. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to facilitate the reduction of the corresponding nitro or aldehyde precursors under high-pressure hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-3-fluoro-phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide, alkoxide, and amines.

Major Products Formed

    Oxidation: 4-(Aminomethyl)-3-fluorobenzaldehyde, 4-(Aminomethyl)-3-fluorobenzoic acid.

    Reduction: 4-(Aminomethyl)-3-fluoroaniline.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Aminomethyl)-3-fluoro-phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a precursor for the synthesis of fluorinated analogs of biologically active molecules. These analogs are valuable for studying the effects of fluorine substitution on biological activity and metabolic stability .

Medicine

In medicine, this compound derivatives are investigated for their potential as pharmaceutical agents. The presence of the fluorine atom can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, agrochemicals, and other high-value products .

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-3-fluoro-phenyl]methanol and its derivatives depends on their specific applications. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzyl alcohol: Similar structure but lacks the fluorine atom.

    3-Fluorobenzyl alcohol: Similar structure but lacks the aminomethyl group.

    4-(Aminomethyl)-2-fluorophenyl]methanol: Similar structure but with the fluorine atom in a different position.

Uniqueness

The uniqueness of [4-(Aminomethyl)-3-fluoro-phenyl]methanol lies in the combination of the aminomethyl and fluorine substituents on the benzene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]methanol

InChI

InChI=1S/C8H10FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,4-5,10H2

InChI Key

AVJXXLFGADEXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 1M lithium aluminum hydride in tetrahydrofuran (121 mL, 121 mmol) to anhydrous tetrahydrofuran (100 mL) under argon gas. Warm the reaction mixture to 40° C. and add in small portions 4-cyano-3-fluorobenzoic acid (5.0 g, 30.28 mmol) over a 1 hr period. Stir the reaction mixture at 40° C. for 4 hrs and then at room temperature overnight. Cool the reaction mixture to 0° C. and quench by the sequential addition of water (5 mL), 15% sodium hydroxide solution (17 mL), and water (5 mL). Allow the mixture to warm-up to room temperature and stir for 1 hr. Filter the precipitate through diatomaceous earth and concentrate the filtrate to provide the title compound (4.4 g, 28.4 mmol).
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121 mL
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